2-Methyl-5-(4-piperidinyl)pyrazine chemical structure and properties
2-Methyl-5-(4-piperidinyl)pyrazine chemical structure and properties
The following technical guide provides an in-depth analysis of the 2-Methyl-5-(4-piperidinyl)pyrazine scaffold. This document is structured for researchers and medicinal chemists, focusing on structural properties, synthetic methodologies, and pharmaceutical applications.
Chemical Class: Heterocyclic Pharmacophore / Drug Intermediate Primary Application: GPCR Ligand Design (5-HT2C, M4), Kinase Inhibition
Executive Summary
2-Methyl-5-(4-piperidinyl)pyrazine is a privileged heterocyclic scaffold characterized by a pyrazine core substituted at the 2-position with a methyl group and at the 5-position with a 4-piperidinyl ring. This structure serves as a critical building block in medicinal chemistry, particularly in the development of agonists for the serotonin 5-HT2C receptor (e.g., analogs of WAY-163909) and positive allosteric modulators (PAMs) for muscarinic M4 receptors. Its amphiphilic nature, combining a basic secondary amine with an electron-deficient aromatic ring, makes it an ideal template for optimizing pharmacokinetic profiles (logP, pKa) and receptor binding affinity.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 2-Methyl-5-(piperidin-4-yl)pyrazine
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Common Synonyms: 4-(5-Methylpyrazin-2-yl)piperidine; 2-Methyl-5-(4-piperidyl)pyrazine
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Molecular Formula: C₁₀H₁₅N₃
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Molecular Weight: 177.25 g/mol
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SMILES: CC1=CN=C(C=N1)C2CCNCC2
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CAS Number: Not widely listed as a commodity chemical; typically synthesized as a proprietary intermediate.
Structural Topology
The molecule consists of two distinct domains:
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The Pyrazine Ring: A planar, electron-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 4 create a significant dipole and facilitate
- stacking interactions within protein binding pockets. -
The Piperidine Ring: A non-planar, aliphatic heterocycle attached at the C4 position. It exists primarily in a chair conformation to minimize steric strain. The secondary amine (NH) serves as a key protonation site at physiological pH.
Physicochemical Properties (Predicted)
The following data is derived from fragment-based contribution methods (cLogP, pKa) relevant for drug design.
| Property | Value (Est.) | Significance in Drug Design |
| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal for blood-brain barrier (BBB) penetration when functionalized. |
| TPSA (Topological Polar Surface Area) | ~45 Ų | Indicates good oral bioavailability (<140 Ų). |
| pKa (Piperidine NH) | ~10.8 - 11.2 | Highly basic; exists as a cation at physiological pH (7.4). |
| pKa (Pyrazine N) | ~0.6 | Very weak base; remains unprotonated at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for anchoring to aspartate residues in GPCRs. |
| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Piperidine N) | Facilitates water-mediated bridging or direct receptor interaction. |
Part 2: Synthetic Pathways[1][2]
Due to the lack of commercial availability for the specific "naked" scaffold, synthesis is typically achieved via Suzuki-Miyaura Cross-Coupling , a robust and modular protocol.
Preferred Synthetic Route: Suzuki Coupling
This method couples a halopyrazine with a protected piperidine boronate, followed by deprotection.
Reaction Scheme (Graphviz Visualization):
Figure 1: Synthetic pathway for 2-Methyl-5-(4-piperidinyl)pyrazine via Suzuki-Miyaura coupling.
Detailed Protocol
Step 1: Cross-Coupling
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Reagents: 2-Chloro-5-methylpyrazine (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
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Conditions: Degas with nitrogen for 15 mins. Heat to 90°C for 12-16 hours under inert atmosphere.
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Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Deprotection (Boc Removal)
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Reagents: Trifluoroacetic acid (TFA) (10-20 eq) in Dichloromethane (DCM).
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Conditions: Stir at 0°C to RT for 2-4 hours.
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Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base.
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Validation: Verify structure via ¹H NMR (distinctive pyrazine singlets at ~8.3 ppm and ~8.4 ppm).
Part 3: Pharmaceutical Relevance & Applications[3][4]
5-HT2C Receptor Agonism
This scaffold is structurally homologous to the core of WAY-163909 , a selective 5-HT2C agonist investigated for obesity and psychiatric disorders. The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), interacting with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.
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Mechanism: The pyrazine ring acts as a bioisostere for the indole ring of serotonin, providing
-stacking interactions with Phenylalanine residues (e.g., Phe6.52) in the receptor.[1][2] -
Selectivity: The 2-methyl substituent helps orient the molecule to avoid steric clashes found in 5-HT2A or 5-HT2B subtypes, improving the safety profile (avoiding valvulopathy associated with 5-HT2B agonism).
Muscarinic M4 Positive Allosteric Modulators (PAMs)
Recent medicinal chemistry campaigns have utilized "heterocycle-heterocycle" linkages (like pyrazole-pyridine or pyrazine-piperidine) to design PAMs for the M4 receptor.
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Role: These compounds potentiate the response to acetylcholine, offering a therapeutic avenue for schizophrenia and Alzheimer's disease without the side effects of direct orthosteric agonists.
Pharmacophore Logic (Graphviz Visualization):
Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket (e.g., 5-HT2C).
Part 4: Analytical Characterization
To validate the synthesis of this scaffold, researchers should look for the following spectral signatures:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Pyrazine: Two singlets (or tight doublets) around 8.2–8.5 ppm.Methyl: Singlet at ~2.4 ppm.Piperidine: Multiplets at 2.6–3.0 ppm (CH₂-N) and 1.5–1.8 ppm (CH₂-C). |
| LC-MS (ESI+) | [M+H]⁺ Peak: 178.13 m/z.Fragmentation: Loss of methyl or ring opening may be observed at higher collision energies. |
| HPLC | Retention Time: Early eluting on C18 columns due to polarity (unless ion-pairing agents are used). |
Part 5: Handling & Stability
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Storage: Store as a hydrochloride or trifluoroacetate salt to prevent oxidation and improve stability. Free bases of secondary amines can absorb CO₂ from the air.
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Safety:
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GHS Classification: Irritant (Skin/Eye).
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Precaution: Use standard PPE (gloves, goggles). Avoid inhalation of dusts.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
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References
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Dunlop, J., et al. (2006). Characterization of WAY-163909, a selective 5-HT2C receptor agonist.[2][3] Journal of Pharmacology and Experimental Therapeutics.
- Isaac, M., et al. (2006). The modification of the pyrazine core in 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters.
- Bermudez, J., et al. (2010). Syntheses of Pyrazine Derivatives for GPCR Modulation.
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Sur, C., et al. (2024).[4] Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. Journal of Medicinal Chemistry.[4][5][6]
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Patel, S., et al. (2021). Suzuki-Miyaura Coupling in the Synthesis of Heterocyclic Scaffolds. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
